molecular formula C16H24N2O4S B2809061 1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396884-41-5

1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2809061
CAS No.: 1396884-41-5
M. Wt: 340.44
InChI Key: DGDIEVFQSPKKTI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a cyclopropyl group, a methoxyphenyl sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a protecting group that can be removed in subsequent steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural features.

    Industry: It is used in the production of various chemical products and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol include other piperazine derivatives and sulfonyl-containing compounds. Examples include:

  • 1-(3-Methoxyphenyl)piperazine
  • 1-Cyclopropylpiperazine
  • 4-(3-Methoxyphenyl)sulfonylpiperazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the cyclopropyl group, methoxyphenyl sulfonyl group, and piperazine ring provides a unique set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

1-cyclopropyl-2-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-22-14-3-2-4-15(11-14)23(20,21)18-9-7-17(8-10-18)12-16(19)13-5-6-13/h2-4,11,13,16,19H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDIEVFQSPKKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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